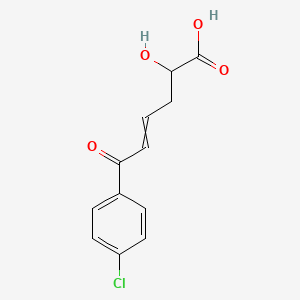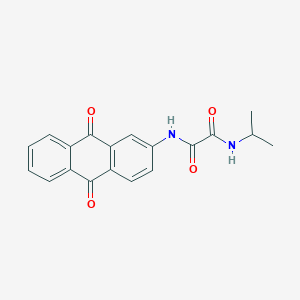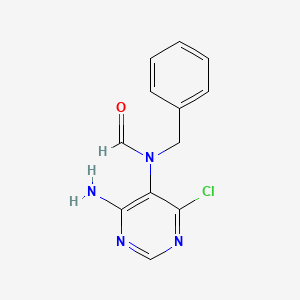
Undec-2-enoic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Undec-2-enoic anhydride is an organic compound belonging to the class of anhydrides. It is derived from undec-2-enoic acid, which is an unsaturated fatty acid. This compound is characterized by the presence of a double bond at the second carbon atom in the undecanoic acid chain, making it an α,β-unsaturated anhydride. The unique structure of this compound imparts specific chemical properties that are valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Undec-2-enoic anhydride can be synthesized through several methods. One common approach involves the dehydration of undec-2-enoic acid using acetic anhydride or other dehydrating agents under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the removal of water and promote the formation of the anhydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale dehydration processes. These processes utilize continuous flow reactors to ensure efficient conversion of undec-2-enoic acid to its anhydride form. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Undec-2-enoic anhydride undergoes various chemical reactions, including:
Oxidation: The double bond in the anhydride can be oxidized to form epoxides or diols.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated anhydrides.
Substitution: The anhydride group can undergo nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as alcohols or amines can react with the anhydride group under mild conditions to form esters or amides.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated anhydrides
Substitution: Esters, amides
科学研究应用
Undec-2-enoic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its effects on various biological targets.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of undec-2-enoic anhydride involves its reactivity with nucleophiles. The anhydride group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This reactivity is exploited in various chemical reactions to form esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
Undec-2-enoic acid: The parent compound from which undec-2-enoic anhydride is derived.
Undec-10-ynoic acid: Another unsaturated fatty acid with a triple bond at the tenth carbon atom.
Dec-2-enoic acid: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its anhydride functional group and the presence of a double bond at the second carbon atom. This combination of features imparts specific reactivity and chemical properties that are distinct from other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in organic synthesis and industrial applications.
属性
CAS 编号 |
90539-51-8 |
|---|---|
分子式 |
C22H38O3 |
分子量 |
350.5 g/mol |
IUPAC 名称 |
undec-2-enoyl undec-2-enoate |
InChI |
InChI=1S/C22H38O3/c1-3-5-7-9-11-13-15-17-19-21(23)25-22(24)20-18-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |
InChI 键 |
WGDCVXJTDWDOER-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC=CC(=O)OC(=O)C=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methoxydibenzo[b,e]oxepine-6,11-dione](/img/structure/B14370398.png)
![Bicyclo[2.2.2]oct-2-ene-1-carbonitrile](/img/structure/B14370402.png)
![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)
![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)
![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)



![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)

![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)


